molecular formula C21H25F3N2O2 B5229039 1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B5229039
M. Wt: 394.4 g/mol
InChI Key: HDIGFUJFFYBPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (also known as TFMPP) is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, induce hyperthermia, and alter the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of action of other psychoactive compounds. However, one of the limitations of TFMPP is its low potency, which makes it difficult to achieve consistent and reproducible results.

Future Directions

There are several future directions for research on TFMPP. One area of interest is the development of more potent and selective analogs of TFMPP that can be used as research tools to study the mechanisms of action of other psychoactive compounds. Another area of interest is the potential therapeutic applications of TFMPP in the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand the pharmacological and toxicological effects of TFMPP before it can be considered for clinical use.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 3,5-dimethoxybenzyl chloride with 2-(trifluoromethyl)benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure TFMPP.

Scientific Research Applications

TFMPP has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiogenic and hallucinogenic effects in animal models and has been used as a research tool to study the mechanisms of action of other psychoactive compounds.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2/c1-27-18-11-16(12-19(13-18)28-2)14-25-7-9-26(10-8-25)15-17-5-3-4-6-20(17)21(22,23)24/h3-6,11-13H,7-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIGFUJFFYBPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

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